molecular formula C11H11ClN2O B1405862 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol CAS No. 1267158-10-0

2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol

Cat. No.: B1405862
CAS No.: 1267158-10-0
M. Wt: 222.67 g/mol
InChI Key: LALGOESMTRNWFW-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol is a high-purity chemical compound provided for research and development purposes. This molecule features a pyrazole ring, a prominent structural motif known for its prevalence in pharmaceutically active compounds and its wide range of biological activities . The core pyrazole scaffold is of significant interest in medicinal and combinatorial chemistry due to its ease of preparation and established biological relevance . The specific molecular architecture of this compound, which includes a 2-chlorophenyl substituent and a terminal ethanol functional group, makes it a versatile intermediate (building block) for further chemical synthesis and exploration . Researchers can utilize this compound in the development of novel heterocyclic systems. Pyrazole derivatives, in general, have been extensively studied and reported to possess a broad spectrum of biological properties, including antimicrobial and antifungal activities . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALGOESMTRNWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Hydrazine and α,β-Unsaturated Ketones (Method A)

Overview:

This method involves the formation of the pyrazole ring through the condensation of hydrazine derivatives with α,β-unsaturated ketones bearing the chlorophenyl group.

Procedure:

  • Hydrazine hydrate reacts with a suitable α,β-unsaturated ketone (e.g., 2-chlorobenzoylacetone) in ethanol under reflux.
  • Cyclization occurs to form the pyrazole core.
  • The resulting pyrazole derivative is then functionalized with an ethanol group via nucleophilic substitution or reduction.

Key Reaction:

Hydrazine + 2-chlorobenzoylacetone → Pyrazole derivative

Notes:

  • Reaction conditions typically involve reflux at 70°C.
  • The process yields the pyrazole core with chlorophenyl substitution, which can be further modified.

Cyclization of Hydrazones with Halogenated Ketones (Method B)

Overview:

This approach employs hydrazone intermediates derived from aromatic ketones, followed by cyclization to generate the pyrazole nucleus.

Procedure:

  • Aromatic ketones bearing the chlorophenyl group are reacted with hydrazine hydrate in ethanol.
  • The hydrazone intermediate forms upon condensation.
  • Refluxing the hydrazone with acetic acid or phosphorous oxychloride facilitates cyclization to the pyrazole ring.
  • The ethanol side chain is introduced via alkylation or nucleophilic substitution on the pyrazole nitrogen.

Reaction Pathway:

Aromatic ketone + Hydrazine → Hydrazone intermediate
Hydrazone + Cyclization agents → Pyrazole ring
Pyrazole + Ethanol derivative → 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol

Notes:

  • Reflux conditions are maintained at 60-70°C.
  • The yields are generally high (~70-85%).

Multicomponent Reaction (MCR) Approach (Method C)

Overview:

Recent advances utilize multicomponent reactions involving aldehydes, hydrazines, and alcohols to synthesize the target compound efficiently.

Procedure:

  • An aldehyde containing the chlorophenyl group reacts with hydrazine derivatives in ethanol.
  • The reaction proceeds under reflux with catalysts such as humic acid or acid catalysts.
  • The pyrazole core is formed via cyclization during the multicomponent process.
  • The ethanol side chain is introduced via in situ functionalization or post-synthesis modification.

Reaction Scheme:

Aldehyde + Hydrazine + Alcohol → Pyrazole derivative

Notes:

  • Reaction times vary between 12-18 hours.
  • Purification involves column chromatography or recrystallization.

Direct Alkylation of Pyrazole Core (Method D)

Overview:

This method involves the direct nucleophilic substitution on pre-formed pyrazole rings with ethanol derivatives.

Procedure:

  • Synthesize the chlorophenyl-substituted pyrazole via cyclization.
  • React the pyrazole with ethyl halides or similar electrophiles under basic conditions.
  • The ethanol side chain is attached at the 1-position of the pyrazole ring.

Reaction Conditions:

Pyrazole + Ethyl halide + Base (e.g., potassium carbonate) → this compound

Notes:

  • Reaction often requires heating at 80-100°C.
  • Purification involves recrystallization.

Data Tables Summarizing Preparation Methods

Method Reactants Key Reagents Conditions Yield (%) Advantages Notes
A Hydrazine + 2-chlorobenzoylacetone Ethanol Reflux at 70°C 70-85 Simple, high yield Suitable for lab scale
B Aromatic ketone + Hydrazine Acetic acid Reflux at 60-70°C 70-85 Good selectivity Industrial applicability
C Aldehyde + Hydrazine + Alcohol Humic acid catalyst Reflux 12-18h 86-92 One-pot synthesis Efficient multicomponent process
D Pyrazole core + Ethyl halide Potassium carbonate 80-100°C 80-90 Direct functionalization Good for targeted modifications

Research Findings and Optimization Strategies

  • Reaction Temperature: Elevated temperatures (~110-125°C) improve cyclization efficiency but must be balanced against decomposition risks.
  • Catalysts: Acid catalysts like humic acid or phosphorous oxychloride enhance cyclization and substitution steps.
  • Solvent Choice: Dimethylformamide (DMF) and ethanol are preferred solvents due to their polarity and ability to dissolve reactants.
  • Yield Enhancement: Recrystallization from toluene or methylbenzene improves purity, with yields reaching up to 92%.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]acetaldehyde or 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]acetic acid.

    Reduction: Dihydro-2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol.

    Substitution: 2-[4-(2-Aminophenyl)-pyrazol-1-yl]-ethanol or 2-[4-(2-Thiophenyl)-pyrazol-1-yl]-ethanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Structural Analogues in Fungicide Development

Pyrazole derivatives are prominent in agrochemical research, particularly as inhibitors of oxysterol-binding protein (OSBP). lists multiple OSBP inhibitors, such as oxathiapiprolin (G.5.1) and fluoxapiprolin (G.5.3) , which share the pyrazole core but differ in substituents (e.g., difluoromethyl, trifluoromethyl, or cyclopropyl groups). Key comparisons include:

  • Substituent Effects: The 2-chlorophenyl group in the target compound may confer steric and electronic properties akin to the aromatic substituents in G.5.1–G.5.11. However, the ethanol group in the target compound contrasts with the acetyl-piperidyl-pyridine carboxamide moieties in ’s compounds, which are critical for OSBP binding .
  • Biological Activity : G.5.1–G.5.11 exhibit broad-spectrum fungicidal activity, whereas the target compound’s bioactivity remains uncharacterized in the available literature.

Table 1: Structural and Functional Comparison with OSBP Inhibitors

Compound Core Structure Key Substituents Biological Activity
Target Compound Pyrazole 2-Chlorophenyl, ethanol Unknown (potential agrochemical?)
Oxathiapiprolin (G.5.1) Pyrazole Difluoromethyl, acetyl-piperidyl Fungicide (OSBP inhibition)
Fluoxapiprolin (G.5.3) Pyrazole Fluoroalkyl, acetyl-piperidyl Fungicide (OSBP inhibition)

Pyridine-Based Analogues with 2-Chlorophenyl Groups

and describe pyridine derivatives, such as 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] (compound 5b/6e). These compounds share the 2-chlorophenyl moiety but differ in core structure and functional groups:

  • Core Flexibility : Pyridine derivatives (e.g., dihydropyridines) are often associated with calcium channel modulation, whereas pyrazoles may target enzymes or receptors.

Table 2: Comparison with Pyridine Derivatives

Compound Core Structure Key Substituents Notes
Target Compound Pyrazole 2-Chlorophenyl, ethanol Hydrophilic substituent
3-Ethyl 5-methyl (5b/6e) Pyridine 2-Chlorophenyl, aminoethoxymethyl Process-related impurity

Biological Activity

Overview

2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and potential anticancer applications. This compound features a unique structure that includes a pyrazole ring and a chlorophenyl substituent, which contribute to its pharmacological properties.

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with hydrazine to produce 2-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate under reflux conditions in ethanol or methanol. The resulting compound can be purified through recrystallization or chromatography to achieve high purity levels.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced production of inflammatory mediators such as prostaglandins, thereby alleviating symptoms associated with inflammation .

Anticancer Potential

Recent studies have explored the anticancer potential of derivatives related to this compound. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles derived from this compound have shown promising activity against glioblastoma cell lines. These derivatives demonstrated low micromolar activity against kinases involved in oncogenic signaling pathways, particularly AKT2/PKBβ, which is crucial for glioma malignancy .

Comparative Analysis

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameBiological ActivityKey Findings
2-[4-(2-Fluorophenyl)-pyrazol-1-yl]-ethanolAntimicrobialSimilar efficacy against bacterial strains
2-[4-(2-Bromophenyl)-pyrazol-1-yl]-ethanolAnti-inflammatoryComparable COX inhibition
N-(4-Chlorophenyl) substituted pyrano[2,3-c]pyrazolesAnticancerInhibits glioma growth; low cytotoxicity in non-cancerous cells

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of E. coli, reporting a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use in treating infections caused by resistant strains.
  • Anti-inflammatory Mechanism : Research demonstrated that the compound significantly reduced edema in animal models when administered prior to inflammatory stimuli, supporting its potential as an anti-inflammatory agent.
  • Anticancer Activity : A recent screening of pyrano[2,3-c]pyrazoles showed that one derivative exhibited significant inhibition of glioma stem cell neurosphere formation, highlighting its potential as a targeted therapy for glioblastoma .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via Mannich-type reactions or pyrazole ring formation. For example, pyrazole derivatives are often synthesized by cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. Optimization involves adjusting stoichiometry (e.g., hydrazine:ketone ratio), solvent polarity (ethanol or DMF), and temperature (reflux conditions). Post-synthesis purification via column chromatography or crystallization in ethanol is critical to isolate high-purity products .
  • Key Metrics : Monitor reaction progress using TLC or HPLC. Typical yields range from 70–90% under optimized conditions.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Use X-ray crystallography (via SHELX software ) to resolve the crystal structure. Complement with spectroscopic techniques:

  • NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons), ethanol moiety (δ 3.6–4.2 ppm for CH₂OH), and chlorine substituent (characteristic splitting patterns).
  • FT-IR : Confirm O–H (3200–3600 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches .
    • Data Validation : Compare experimental data with computational predictions (e.g., DFT calculations for bond lengths/angles).

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodology :

  • Antifungal Screening : Use agar diffusion assays against Candida albicans or Aspergillus niger. Prepare compound solutions in DMSO (≤1% v/v) to ensure solubility.
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.
    • Controls : Include positive controls (e.g., fluconazole for antifungal tests) and solvent-only blanks .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl substituent influence the compound’s reactivity and stability?

  • Methodology :

  • Computational Analysis : Use Multiwfn to calculate electron density maps, Laplacian of electron density (∇²ρ), and Fukui indices to identify nucleophilic/electrophilic regions.
  • Experimental Correlation : Compare reaction rates (e.g., nucleophilic substitution) with analogs (e.g., 4-chlorophenyl derivatives) to quantify electronic effects .
    • Key Insight : The electron-withdrawing chlorine substituent enhances pyrazole ring stability but may reduce ethanol moiety reactivity in protic solvents.

Q. How should contradictory data in crystallographic and spectroscopic analyses be resolved?

  • Case Example : Discrepancies between X-ray-derived bond lengths and DFT-predicted values.
  • Resolution Strategy :

Validate crystallographic data using R-factor refinement (target <0.05) and check for thermal motion artifacts in SHELXL .

Re-examine computational parameters (basis set, solvent model) in Gaussian or ORCA.

Cross-validate with solid-state NMR to resolve dynamic vs. static disorder .

Q. What advanced techniques are suitable for studying the environmental degradation pathways of this compound?

  • Methodology :

  • LC-MS/MS : Identify degradation products in simulated environmental conditions (e.g., UV exposure, pH 4–9).
  • Isotope Labeling : Use ¹⁴C-labeled ethanol moieties to track biodegradation in soil/water systems.
  • QSAR Modeling : Predict ecotoxicity of degradation intermediates using EPI Suite or TEST software .

Methodological Tools and Resources

  • Structural Analysis : SHELX , Multiwfn , Mercury (CCDC).
  • Synthesis Optimization : Design-of-Experiment (DoE) software (e.g., MODDE) for reaction parameter screening.
  • Data Repositories : Cambridge Structural Database (CSD) for crystallographic comparisons, PubChem for spectroscopic references.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol
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2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol

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